4-Chloro-5-methoxyquinazoline
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Overview
Description
4-Chloro-5-methoxyquinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound has a molecular formula of C9H7ClN2O and a molecular weight of 194.62 g/mol . It is characterized by the presence of a chloro group at the fourth position and a methoxy group at the fifth position on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxyquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with methoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methoxyquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinazoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of ligands and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides .
Scientific Research Applications
4-Chloro-5-methoxyquinazoline has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxyquinazoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The compound may also interact with receptors, modulating their signaling pathways and influencing cellular responses .
Comparison with Similar Compounds
4-Chloroquinazoline: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
5-Methoxyquinazoline: Lacks the chloro group, which can influence its interaction with molecular targets.
4,5-Dichloroquinazoline: Contains an additional chloro group, potentially altering its pharmacological properties.
Uniqueness: 4-Chloro-5-methoxyquinazoline is unique due to the presence of both chloro and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
4-chloro-5-methoxyquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-8(7)9(10)12-5-11-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJXAHJHTGXCOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702240 |
Source
|
Record name | 4-Chloro-5-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179246-14-1 |
Source
|
Record name | 4-Chloro-5-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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